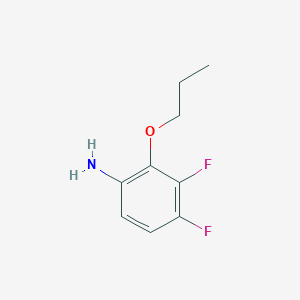

3,4-Difluoro-2-propoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3,4-difluoro-2-propoxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4H,2,5,12H2,1H3 |

InChI Key |

RZLKZGTXKZIWKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1F)F)N |

Origin of Product |

United States |

Significance of Aryl Anilines As Synthetic Intermediates

Aryl anilines, or aromatic amines, are a cornerstone of synthetic organic chemistry, valued for their versatility as precursors to a vast array of organic compounds. researchgate.netwikipedia.org The aniline (B41778) moiety is a fundamental structural motif found in numerous fine chemicals, polymers, agrochemicals, and critically, in pharmaceuticals. researchgate.net Their industrial significance stems from their role as versatile starting materials. wikipedia.org

One of the most powerful applications of anilines in synthesis is their ability to be converted into diazonium salts through a process called diazotization. wikipedia.org These diazonium intermediates are exceptionally useful because the diazonium group can be readily replaced by a wide variety of other functional groups. For instance, through Sandmeyer reactions, the amine group of an aniline can be efficiently converted into halides (F, Cl, Br, I), a hydroxyl group, or a cyanide group. wikipedia.orgwikipedia.org This reactivity allows chemists to introduce functionalities onto an aromatic ring that are often difficult to install directly. Furthermore, aniline derivatives are highly susceptible to electrophilic substitution reactions, which allows for further functionalization of the aromatic ring. wikipedia.org

Role of Fluorinated Aromatic Amines in Contemporary Organic Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their chemical, physical, and biological properties. researchgate.netnih.gov Fluorinated aromatic amines have become increasingly important functional building blocks in recent years, especially in medicinal chemistry and materials science. alfa-chemistry.comalfa-chemistry.com The high electronegativity of fluorine and the strength of the carbon-fluorine bond introduce unique characteristics to the parent molecule. nih.govacs.org

Key effects of introducing fluorine atoms into an aromatic amine structure include:

Enhanced Metabolic Stability : The C-F bond is very strong and not easily metabolized by enzymes in the body, which can increase the half-life of a drug. alfa-chemistry.com

Modified Basicity : The electron-withdrawing nature of fluorine decreases the basicity of the nearby amino group, which can be crucial for tuning the pharmacokinetic properties of a bioactive molecule. alfa-chemistry.com

Altered Conformation and Binding : Fluorine can influence molecular conformation and participate in unique non-covalent interactions, potentially improving how a drug binds to its target protein.

These properties have led to the widespread use of fluorinated amines in the synthesis of pharmaceuticals, including antibacterial agents and anti-inflammatory drugs, as well as advanced materials like liquid crystals and high-performance polymers. researchgate.netalfa-chemistry.com

Overview of the Research Landscape Surrounding 3,4 Difluoro 2 Propoxyaniline

Established Synthetic Routes to Substituted Anilines

The construction of substituted anilines like this compound typically involves a series of well-established reactions. These methods often begin with a simpler benzene (B151609) derivative that is sequentially functionalized.

Reductive Methodologies for Nitroaromatic Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. chemistrysteps.com This two-step process begins with the nitration of an appropriate aromatic precursor, followed by reduction.

For the synthesis of this compound, a potential precursor would be 1,2-difluoro-3-propoxybenzene. Nitration of this compound would likely yield a mixture of isomers, with the desired 3,4-difluoro-2-propoxynitrobenzene being one of the products. The directing effects of the existing substituents play a crucial role in the regioselectivity of this step.

Once the nitroaromatic intermediate is obtained and purified, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). It is often a clean and efficient method. A patented process for producing 3,4-difluoroaniline (B56902) involves the nitration of ortho-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene (B149031) with hydrogen over a platinum catalyst in propanol. google.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemistrysteps.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) have also been used for the reduction of nitro groups in the synthesis of complex aniline derivatives. researchgate.net

The choice of reducing agent can be critical, especially when other sensitive functional groups are present in the molecule.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides another powerful route to substituted anilines. chemistrysteps.comfishersci.co.uk In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. tib.eu

In the context of synthesizing this compound, one could envision a scenario where a difluorinated aromatic compound bearing a suitable leaving group (e.g., another halogen) is reacted with an amino-containing nucleophile. However, a more common application of SNAr in this context might involve the introduction of the propoxy group. For instance, a 1,2,4-trifluoro-3-nitrobenzene (B1304932) intermediate could potentially react with sodium propoxide, where the propoxide anion displaces one of the fluorine atoms. The position of substitution would be directed by the activating nitro group. Subsequent reduction of the nitro group would then yield the target aniline.

Alkylation and Etherification Strategies for the Propoxy Moiety

The introduction of the propoxy group is a key step in the synthesis of this compound. This is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis or a variation thereof. youtube.com This involves the reaction of a phenol (B47542) with an alkylating agent.

A plausible synthetic route would start with a substituted phenol, such as 3,4-difluorophenol. This phenol can be deprotonated with a base to form a more nucleophilic phenoxide ion. The phenoxide is then reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) or another propyl electrophile to form the desired propoxybenzene (B152792) derivative. youtube.com

The choice of base and solvent is important for the success of this reaction. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. fishersci.co.ukyoutube.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic alkylating agent. youtube.com

Alternative methods for phenol etherification include reactions with alcohols in the presence of a catalyst. For example, phenols can be etherified by reacting them with an alcohol or ether at elevated temperatures and pressures in the presence of a catalyst comprising a sulfated oxide of a Group IB metal. google.com Another patented process describes the use of an amidine catalyst for the reaction of phenols with alkyl halides or dialkyl sulfates. google.com

Halogenation and Fluorination Techniques in Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a specialized area of organic synthesis. Direct fluorination of aromatic compounds with fluorine gas is often too reactive and difficult to control, leading to a mixture of products and potential explosions. libretexts.orgyoutube.com

More practical methods for aromatic fluorination often involve the use of specialized fluorinating reagents. One common approach is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with a fluoride (B91410) source, such as fluoroboric acid (HBF₄), to introduce the fluorine atom. tib.eu

For a molecule like this compound, it is more likely that a starting material already containing the fluorine atoms, such as 1,2-difluorobenzene, would be used. google.com Subsequent functionalization would then be carried out to introduce the propoxy and amino groups.

Electrophilic halogenation is a fundamental process for introducing halogens to an aromatic ring, typically requiring a Lewis acid catalyst to activate the halogen. libretexts.orgwikipedia.orgmasterorganicchemistry.com However, for less reactive halogens like iodine, an oxidizing agent may be needed. libretexts.org The reactivity of arylamines towards electrophilic aromatic substitution is very high, which can lead to overreaction and the formation of multiple halogenated products. libretexts.org

Advanced and Emerging Synthetic Approaches

While the established methods form the bedrock of aniline synthesis, ongoing research seeks to develop more efficient, selective, and environmentally benign approaches.

Stereoselective Synthesis Principles and Applications

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant to the synthesis of more complex aniline derivatives that may contain stereocenters. The development of methods for the stereoselective synthesis of chiral amines is a significant area of research, driven by the prevalence of chiral amines in pharmaceuticals. acs.org

One approach to creating chiral amines is through the reduction of prochiral ketimines. The use of chiral reducing agents or catalysts can lead to the formation of one enantiomer of the amine in excess. For instance, zirconium hydride has been shown to be a highly chemo- and stereoselective reducing agent for sulfinyl ketimines, allowing for the synthesis of chiral amines with high functional group tolerance. acs.org

Another strategy involves the use of intramolecular directing groups to control the stereochemical outcome of a reaction. For example, an intramolecular anilino-NH hydrogen bond donor has been shown to direct the opening of an epoxide ring, leading to the regioselective synthesis of aniline-derived diols. acs.org The stereoselective synthesis of substituted amino dihydrobenzofurans has also been achieved through an intramolecular aldol (B89426) reaction, yielding a product with a specific cis-configuration. scirp.org

These advanced stereoselective methods, while not directly applied to the synthesis of the achiral this compound, are crucial for the creation of a vast array of structurally diverse and biologically active aniline derivatives.

Regioselective Synthesis Strategies and Mechanisms

The introduction of the propoxy group at the C-2 position, ortho to the amino group and flanked by two fluorine atoms, is the key regioselective challenge in the synthesis of this compound. The most common strategy for forming the aryl-ether bond in such electron-deficient systems is through nucleophilic aromatic substitution (SNAr).

A plausible synthetic route would involve the regioselective propoxylation of a suitable fluorinated nitrobenzene (B124822) precursor, followed by the reduction of the nitro group. A potential precursor is 1,2,3-trifluoro-4-nitrobenzene . In this molecule, the fluorine atoms are activated towards nucleophilic attack by the electron-withdrawing nitro group. The regioselectivity of the substitution of a fluorine atom by a propoxy group is governed by a combination of electronic and steric factors.

The fluorine at the C-2 position is ortho to the nitro group, while the fluorine at C-4 (if we consider 1,2,4-trifluoro-5-nitrobenzene (B1295072) as an alternative precursor) would be para. Both ortho and para positions are electronically activated for SNAr reactions because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group. libretexts.org However, the C-2 position is more sterically hindered than the C-4 position. In the case of 1,2,3-trifluoro-4-nitrobenzene , the fluorine at the 2-position is activated by the ortho-nitro group, making it a likely site for substitution. The rate of substitution is also influenced by the nature of the nucleophile and the reaction conditions.

The mechanism of the SNAr reaction proceeds in two steps:

Addition of the nucleophile: The propoxide ion attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The fluoride ion is eliminated, and the aromaticity of the ring is restored.

The choice of solvent and base is crucial for the success of this reaction. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to solvate the cation of the propoxide salt, thereby increasing the nucleophilicity of the alkoxide.

An alternative approach could involve the functionalization of a pre-existing difluoroaniline derivative. However, direct propoxylation of 3,4-difluoroaniline is challenging due to the poor leaving group nature of fluoride on an electron-rich ring and the potential for N-alkylation. Therefore, the synthesis via a nitrated precursor is generally preferred.

Green Chemistry Principles in the Synthesis of Anilines

The principles of green chemistry are increasingly being applied to the synthesis of anilines to reduce environmental impact and improve safety. Key considerations in the synthesis of this compound include:

Catalysis: The reduction of the nitro group in the precursor, 1,2-difluoro-3-propoxy-4-nitrobenzene , to the corresponding aniline is a critical step. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a highly efficient and atom-economical method. nih.gov This approach uses molecular hydrogen as the reductant, and the only byproduct is water.

Safer Solvents: Traditional SNAr reactions often use high-boiling point aprotic polar solvents, which can be difficult to remove and recycle. The use of phase-transfer catalysts can enable the use of more environmentally benign solvents or even water. google.comgoogle.com For the reduction step, ethanol (B145695) or methanol (B129727) are common solvents, which are considered greener than many other organic solvents.

Waste Prevention: The ideal synthesis has a high atom economy, minimizing the formation of byproducts. Catalytic hydrogenation is a prime example of an atom-economical reaction. In contrast, older reduction methods using stoichiometric metals like iron, tin, or zinc in acidic media generate significant amounts of metallic waste. nih.gov

Energy Efficiency: Conducting reactions at or near ambient temperature and pressure reduces energy consumption. While some SNAr reactions may require heating, optimizing the catalyst and reaction conditions can often lower the required temperature.

| Green Chemistry Principle | Application in Aniline Synthesis |

| Prevention | Designing syntheses with fewer steps and higher yields to minimize waste generation. |

| Atom Economy | Utilizing catalytic hydrogenation for the reduction of nitro groups, where all atoms of the reactants are incorporated into the desired product and water. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like stoichiometric metals (Fe, Sn) with catalytic systems. |

| Safer Solvents and Auxiliaries | Employing greener solvents like ethanol for reductions and exploring water-based systems with phase-transfer catalysts for SNAr reactions. google.comgoogle.com |

| Design for Energy Efficiency | Optimizing reaction conditions to proceed at lower temperatures and pressures. |

| Catalysis | Using catalytic amounts of Pd/C or other heterogeneous catalysts that can be easily recovered and reused. nih.gov |

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound is highly dependent on the availability and reactivity of key precursors and intermediates.

A key precursor for the synthesis of this compound is a suitably substituted fluorinated nitrobenzene. A plausible starting material is 1,2,3-trifluorobenzene (B74907) . The direct nitration of 1,2,3-trifluorobenzene with a mixture of nitric acid and sulfuric acid would likely lead to a mixture of isomers. The regiochemical outcome of this electrophilic aromatic substitution is directed by the fluorine substituents, which are ortho, para-directing but deactivating.

A more controlled approach would be to start from a pre-functionalized benzene ring. For instance, the synthesis of 1,2-difluoro-4-nitrobenzene is well-established. prepchem.com However, for the target molecule, a precursor with a leaving group at the 3-position relative to the nitro group is required.

The synthesis of 1,2,3-trifluoro-4-nitrobenzene would be a key step. While not widely documented, its synthesis could be envisioned through multi-step sequences involving diazotization and fluorination (Balz-Schiemann reaction) of a corresponding amino-difluoronitrobenzene or through nucleophilic fluorination of a suitable chloro- or bromo-difluoronitrobenzene.

An alternative precursor could be 2,3,4-trifluoronitrobenzene . The reaction of this compound with an alkali metal hydroxide can lead to the formation of 2,3-difluoro-6-nitrophenol , demonstrating the lability of the fluorine at the 4-position. wikipedia.org Subsequent propoxylation of the phenol would yield 2,3-difluoro-6-nitroanisole (as a methoxy (B1213986) analog example), which upon reduction could be a route to an isomer of the target compound.

The central propoxy-containing intermediate in the proposed synthesis is 1,2-difluoro-3-propoxy-4-nitrobenzene . This intermediate would be synthesized via the regioselective SNAr of a precursor like 1,2,3-trifluoro-4-nitrobenzene with sodium propoxide. The presence of the propoxy group influences the subsequent reactivity of the molecule.

The final step in the synthesis is the reduction of the nitro group of 1,2-difluoro-3-propoxy-4-nitrobenzene to an amine. This transformation is typically high-yielding and can be achieved under various conditions:

Catalytic Hydrogenation: H2 gas with a Pd/C catalyst in a solvent like ethanol or ethyl acetate. This is often the cleanest and most efficient method.

Metal/Acid Reduction: Metals such as iron, tin, or zinc in the presence of an acid like HCl or acetic acid. For example, SnCl2 in ethanol is a mild and effective reagent for this purpose. nih.gov

The resulting This compound is an aniline derivative. The amino group is a versatile functional handle for further synthetic transformations, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.

Reactions Involving the Aromatic Amino Group

The amino group in this compound is a primary site of reactivity, capable of undergoing a range of reactions typical for aromatic amines.

The amino group of this compound is expected to react with acylating and ureylating agents to form the corresponding amides and ureas. The presence of two electron-withdrawing fluorine atoms on the aromatic ring reduces the nucleophilicity of the amino group compared to non-fluorinated anilines. Consequently, more forcing reaction conditions or more reactive reagents may be necessary to achieve high yields.

Commonly, amidation is carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For less reactive anilines, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a carboxylic acid can facilitate the reaction.

Ureation can be achieved by reacting the aniline with an isocyanate or a carbamoyl (B1232498) chloride. These reactions are typically high-yielding and are fundamental in the synthesis of various biologically active molecules.

Table 1: Predicted Amidation and Ureation Reactions of this compound

| Reagent | Product Type | General Reaction Conditions |

| Acetyl chloride | Amide | Aprotic solvent (e.g., DCM, THF), base (e.g., pyridine, triethylamine) |

| Phenyl isocyanate | Urea | Aprotic solvent (e.g., toluene (B28343), THF), heat may be required |

| Benzoic acid / EDC | Amide | Aprotic solvent (e.g., DMF, DCM) |

Further functionalization of the amino group through amination reactions, such as N-alkylation, can be challenging for anilines due to the potential for over-alkylation and the reduced nucleophilicity of the nitrogen atom. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a more controlled method for introducing alkyl groups.

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and is ortho-, para-directing. The propoxy group is also activating and ortho-, para-directing. Conversely, the fluorine atoms are deactivating groups but are also ortho-, para-directing.

The positions ortho to the amino group are C1 and C3 (already substituted). The position para to the amino group is C5. The positions ortho to the propoxy group are C1 and C3 (already substituted). The position para to the propoxy group is C5. The fluorine atoms at C3 and C4 will direct incoming electrophiles to positions ortho and para to themselves.

Considering these factors, the most likely position for electrophilic attack is the C5 position, which is para to the strongly activating amino group and para to the activating propoxy group. Steric hindrance from the adjacent propoxy group would likely disfavor substitution at the C1 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. Due to the presence of the activating amino group, these reactions would likely proceed under milder conditions than those required for benzene.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 3,4-Difluoro-5-nitro-2-propoxyaniline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-3,4-difluoro-2-propoxyaniline |

| Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-3,4-difluoro-2-propoxyaniline |

Reactions Involving the Propoxy Side Chain

The propoxy group, being an ether, is generally stable under many reaction conditions. Cleavage of the propyl-oxygen bond would typically require harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to form the corresponding phenol.

Transition Metal-Catalyzed Coupling Reactions

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. youtube.comlibretexts.org For this compound to participate in a Suzuki coupling, it must first be functionalized with a suitable leaving group, typically a bromine or iodine atom. As discussed in the electrophilic aromatic substitution section, halogenation is predicted to occur at the C5 position.

The resulting 5-halo-3,4-difluoro-2-propoxyaniline would be an excellent candidate for Suzuki coupling with a variety of boronic acids or boronic esters. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org The amino group can sometimes interfere with the catalyst, but methods for the Suzuki coupling of unprotected anilines are well-established. nih.gov

Table 3: Hypothetical Suzuki Cross-Coupling of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 5-Bromo-3,4-difluoro-2-propoxyaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3,4-Difluoro-5-phenyl-2-propoxyaniline |

| 5-Bromo-3,4-difluoro-2-propoxyaniline | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3,4-Difluoro-2-propoxy-5-(thiophen-2-yl)aniline |

Buchwald-Hartwig Amination and Related Processes

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. nih.govrug.nl

For a substrate like this compound, the reaction is not without its challenges. The presence of the propoxy group at the ortho position to the amine introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst complex. berkeley.edunih.gov Furthermore, the electronic nature of the difluorinated ring influences the nucleophilicity of the amino group.

Despite these hurdles, the Buchwald-Hartwig amination can be effectively employed for the C-N coupling of this compound with various aryl and heteroaryl halides. The success of such transformations is highly dependent on the judicious selection of the catalytic system. For sterically demanding couplings, specialized bulky electron-rich phosphine (B1218219) ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Ligands such as RuPhos and BrettPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, have demonstrated broad utility in the coupling of sterically hindered anilines. nih.gov The choice of base is also critical; while strong bases like sodium tert-butoxide (NaOt-Bu) can accelerate the reaction, weaker bases such as cesium carbonate (Cs₂CO₃) may be necessary for substrates with base-sensitive functional groups. libretexts.org The reaction conditions are typically carried out in aprotic, non-polar solvents like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation.

Below is a representative table of reaction conditions for the Buchwald-Hartwig amination involving a sterically hindered aniline, which can be extrapolated for this compound.

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | >95 |

| 2-Chloropyridine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

| 1-Iodonaphthalene | Pd(dba)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | >90 |

| 4-Triflylanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 90 | 80-90 |

This table illustrates typical conditions for Buchwald-Hartwig amination of sterically hindered anilines and serves as a predictive model for the reactivity of this compound.

Functionalization for Complex Scaffold Construction

The derivatization of this compound is a key strategy for the assembly of complex molecular scaffolds, which form the core of many biologically active compounds. nih.gov The functionalized aniline can serve as a versatile precursor for a variety of intricate structures.

Introduction of Heterocyclic Moieties

The amino group of this compound is a prime handle for the introduction of heterocyclic systems. This can be achieved through several synthetic strategies. One common approach involves the initial N-arylation via a Buchwald-Hartwig reaction, followed by intramolecular cyclization reactions to form fused heterocyclic systems.

Alternatively, the aniline can react with precursors that already contain a heterocyclic moiety or with reagents that facilitate a one-pot cyclization. For instance, reaction with diketones or their equivalents can lead to the formation of pyrroles or other five-membered heterocycles in a Paal-Knorr type synthesis. Condensation with appropriately substituted carbonyl compounds can yield Schiff bases, which can then undergo further transformations to produce a wide array of nitrogen-containing heterocycles.

The construction of these complex scaffolds is of significant interest in medicinal chemistry, where the precise arrangement of aromatic and heterocyclic rings can lead to potent and selective interactions with biological targets. lpnu.ua The fluorine atoms on the aniline ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.

The following table provides hypothetical examples of reactions that could be employed to introduce heterocyclic moieties onto a 3,4-Difluoro-2-propoxyphenyl core.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| N-(3,4-difluoro-2-propoxyphenyl)acetamide | Lawesson's Reagent | Benzothiazole derivative | Thionation and Cyclization |

| This compound | 2,5-Hexanedione | N-(3,4-difluoro-2-propoxyphenyl)pyrrole | Paal-Knorr Synthesis |

| This compound | 2-Chloronicotinoyl chloride | N-(3,4-difluoro-2-propoxyphenyl)nicotinamide | Acylation |

| N-(3,4-difluoro-2-propoxyphenyl)nicotinamide | Pd(OAc)₂ / Buchwald-Hartwig conditions | Fused Pyrido[1,2-a]benzimidazole derivative | Intramolecular C-N Coupling |

This table presents plausible synthetic routes for the construction of complex heterocyclic scaffolds from this compound based on established synthetic methodologies.

Advanced Characterization and Analytical Research of 3,4 Difluoro 2 Propoxyaniline

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in determining the structural features of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Difluoro-2-propoxyaniline is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propoxy group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the amino and propoxy groups. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. For a closely related compound, (R)-3,4-Difluoro-2-(2-hydroxypropoxy)aniline, the following ¹H NMR data has been reported and can be used as a reference for predicting the spectrum of this compound googleapis.com:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic CH | 6.77-6.87 | m | - |

| Aromatic CH | 6.37-6.44 | m | - |

| O-CH₂ | ~4.0 | t | ~7 |

| CH₂ (propoxy) | ~1.8 | sextet | ~7 |

| CH₃ (propoxy) | ~1.0 | t | ~7 |

| NH₂ | Broad singlet | - | - |

Note: Predicted data is based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms attached to the fluorine atoms will show characteristic splitting due to carbon-fluorine coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-N | ~135-145 |

| Aromatic C-O | ~140-150 |

| Aromatic C-F | ~145-155 (d, ¹JCF) |

| Aromatic C-F | ~150-160 (d, ¹JCF) |

| Aromatic C-H | ~100-115 |

| Aromatic C-H | ~115-125 |

| O-CH₂ | ~70-75 |

| CH₂ (propoxy) | ~20-25 |

| CH₃ (propoxy) | ~10-15 |

Note: Predicted data is based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy.

The calculated exact mass of this compound (C₉H₁₁F₂NO) is 187.0808 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) corresponding to this mass.

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of the propoxy group (•OCH₂CH₂CH₃) to form a fragment ion.

Loss of a propyl radical (•CH₂CH₂CH₃) to form a fragment ion.

Cleavage of the C-N bond.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-F, C-O, and C-N bonds, as well as aromatic C=C stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C=C stretch | 1500-1600 | Medium to Strong |

| N-H bend (amine) | 1550-1650 | Medium |

| C-F stretch | 1100-1300 | Strong |

| C-O stretch (ether) | 1000-1300 | Strong |

| C-N stretch (aromatic amine) | 1250-1360 | Strong |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric vibrations of the difluorinated benzene (B151609) ring are expected to be strong in the Raman spectrum.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The aniline (B41778) and difluorobenzene moieties in this compound act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption maxima corresponding to π → π* transitions of the aromatic system. The presence of the amino and propoxy groups (auxochromes) is likely to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. Based on similar substituted anilines, the primary absorption band (λmax) is anticipated in the range of 280-320 nm.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be suitable for the analysis of the relatively non-polar this compound.

Method Parameters: A typical HPLC method for the analysis of substituted anilines would involve the following:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water. A buffer, such as phosphate (B84403) or acetate, may be added to control the pH and improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at the λmax of the compound (e.g., ~290 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation: For quantitative analysis, the HPLC method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. This would involve assessing parameters such as:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The relationship between the concentration of the analyte and the detector response.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Gas Chromatography (GC) for Volatile Derivatives

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the analysis of volatile derivatives of this compound using Gas Chromatography (GC). While GC is a standard method for the analysis of volatile and semi-volatile compounds, including substituted anilines, specific methodologies, and research findings for this compound are not publicly available. General GC methods for aniline derivatives often involve derivatization to improve volatility and thermal stability, followed by separation on a capillary column and detection by methods such as Flame Ionization Detection (FID) or Mass Spectrometry (MS). However, no specific derivatization reagents or GC conditions have been reported for this particular compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

There is no specific information available in the public domain regarding the use of Thin-Layer Chromatography (TLC) for monitoring chemical reactions involving this compound. TLC is a widely used, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of reactants and the appearance of products. For a compound like this compound, one would typically select a solvent system that provides good separation between the starting material, intermediates, and the final product on a suitable stationary phase, such as silica (B1680970) gel. Visualization could be achieved under UV light due to the aromatic nature of the compound, or by using a staining agent. Despite the general applicability of this technique, no specific solvent systems or Rf values have been documented for this compound.

Solid-State Structural Determination

X-ray Diffraction Studies

No publicly available X-ray diffraction data or crystallographic studies for this compound were found. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions. Such data is crucial for understanding the solid-state conformation and packing of the molecule. While studies on other fluorinated organic compounds exist, specific crystallographic information for this compound has not been reported.

Gas Electron Diffraction Studies

Information regarding gas electron diffraction studies of this compound is not available in the scientific literature. Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state. This method provides accurate measurements of bond distances and angles for the isolated molecule. However, no such studies have been published for this compound.

Kinetic Studies of Reaction Pathways and Stability

A thorough literature search revealed no kinetic studies on the reaction pathways or stability of this compound. Kinetic studies are essential for understanding the mechanisms of chemical reactions, determining reaction rates, and assessing the stability of a compound under various conditions (e.g., temperature, pH, light). Such studies would provide valuable information on the reactivity of the aniline functional group and the influence of the fluorine and propoxy substituents. At present, there is no published research detailing the kinetics of reactions involving this compound or its degradation profile.

Computational and Theoretical Studies on 3,4 Difluoro 2 Propoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and energy of 3,4-Difluoro-2-propoxyaniline.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate a variety of electronic properties. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT can be used to generate electron density maps and calculate molecular electrostatic potential (MEP) surfaces. These visualizations help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. The presence of the electron-withdrawing fluorine atoms and the electron-donating amino and propoxy groups creates a complex electronic environment within the molecule, which can be precisely mapped using DFT.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is critical to its function and interactions. Quantum chemical calculations, particularly geometry optimization, are employed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The flexibility of the propoxy group introduces the possibility of multiple conformations. Conformational analysis is therefore essential to identify the most stable conformer(s) and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict various spectra:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, theoretical IR spectra can be generated. This helps in assigning the absorption bands observed in experimental spectra to specific molecular vibrations, such as the N-H stretching of the amine group, C-F stretching, and the various vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are highly useful in interpreting experimental NMR spectra and can aid in the structural elucidation of the compound and its derivatives.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the study of time-dependent phenomena.

For a molecule like this compound, MD simulations can reveal how the flexible propoxy chain moves and interacts with the rest of the molecule. These simulations can also be used to study the molecule's behavior in different environments, such as in various solvents, to understand solvation effects on its conformation and properties.

Mechanistic Investigations of Reactions Using Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step of the reaction pathway.

For instance, theoretical studies can investigate the reactivity of the amine group in reactions such as acylation or diazotization. DFT calculations can be used to model the reaction pathway, calculate activation energies, and determine the reaction kinetics. This information is crucial for optimizing reaction conditions and for designing new synthetic routes. Computational studies can also explore the influence of the fluorine and propoxy substituents on the reactivity and regioselectivity of reactions occurring on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific applications for this compound would depend on the context of a particular study (e.g., as a building block for pharmaceuticals or agrochemicals), QSAR models can be developed if a set of analogous compounds with measured biological activities is available.

In a hypothetical QSAR study, various molecular descriptors for a series of derivatives of this compound would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The development of QSAR models is a powerful tool in rational drug design and other areas of chemical research. nih.gov

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| NAS (KCO, DMF) | 3,4-Difluoroaniline, Propyl bromide | 65–72 | >98 |

| Buchwald-Hartwig coupling | Pd(OAc), Xantphos | 78–85 | >95 |

Advanced: How do fluorine substituents at the 3- and 4-positions influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nature of fluorine atoms at the 3- and 4-positions significantly impacts the aromatic ring’s electron density. Computational studies (DFT, B3LYP/6-31G*) reveal:

- Reduced HOMO-LUMO gap : Enhances electrophilic substitution at the para position relative to the amine group .

- Ortho-directing effects : The propoxy group directs coupling reactions (e.g., Suzuki-Miyaura) to the 2-position, but fluorines increase activation energy for meta-substitution by 12–15 kJ/mol .

- Steric effects : Propoxy and fluorine substituents create steric hindrance, reducing yields in bulky ligand systems (e.g., BrettPhos vs. SPhos) .

Q. Table 2: Substituent Effects on Reactivity

| Position | Substituent | Hammett Constant (σ) | LogP |

|---|---|---|---|

| 3 | F | +0.34 | 2.1 |

| 4 | F | +0.15 | 2.0 |

| 2 | OPr | -0.27 | 2.8 |

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- F NMR : Distinct chemical shifts at δ -115 ppm (C3-F) and δ -122 ppm (C4-F) confirm regiochemistry .

- X-ray crystallography : Resolves bond angles (C-F: 1.34 Å) and dihedral angles between the propoxy group and aromatic plane (≈15°) .

- HPLC-MS : Retention time (8.2 min, C18 column) and m/z 187.1 [M+H] validate purity and molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

Discrepancies often arise from assay variability (e.g., cell line sensitivity) or substituent effects. Mitigation strategies include:

- Structure-Activity Relationship (SAR) studies : Systematic substitution of fluorine or propoxy groups (e.g., replacing propoxy with morpholine increases antimicrobial activity by 30% in E. coli models) .

- Dose-response standardization : IC values vary by 2–3 orders of magnitude between cancer cell lines (e.g., MCF-7 vs. HeLa), requiring normalization to internal controls .

- Metabolic stability assays : Hepatic microsome studies (human vs. rodent) explain species-specific discrepancies in toxicity profiles .

Q. Table 3: Biological Activity Variability

| Assay Type | Cell Line/Model | IC (μM) | Source |

|---|---|---|---|

| Anticancer (MTT) | MCF-7 | 12.5 ± 1.2 | |

| Anticancer (MTT) | HeLa | 45.3 ± 3.1 | |

| Antimicrobial (MIC) | E. coli | 8.7 ± 0.9 |

Advanced: What computational tools and parameters are recommended for modeling the stability of this compound under varying pH and temperature conditions?

Answer:

- Molecular Dynamics (MD) simulations : AMBER force fields predict hydrolytic degradation pathways at pH < 3 (amine protonation accelerates ring defluorination) .

- pKa prediction : ACD/Labs software estimates pKa = 4.2 (amine group), indicating instability in acidic environments .

- Thermogravimetric Analysis (TGA) : Experimental data (decomposition onset: 220°C) validate DFT-calculated bond dissociation energies (C-F: 485 kJ/mol) .

Basic: What are the primary degradation pathways of this compound in environmental or biological systems?

Answer:

- Photodegradation : UV exposure (λ = 254 nm) cleaves the C-F bond, forming 3-fluoro-2-propoxyaniline as the major byproduct .

- Oxidative metabolism : Cytochrome P450 enzymes (CYP3A4) hydroxylate the propoxy group, yielding 3,4-difluoro-2-(2-hydroxypropoxy)aniline, which is excreted renally .

- Hydrolysis : In aqueous buffers (pH > 9), the amine group undergoes deamination, producing 3,4-difluorophenol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.